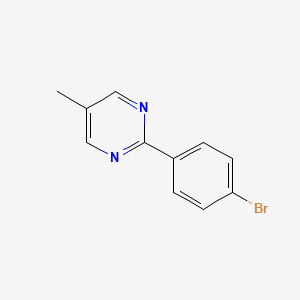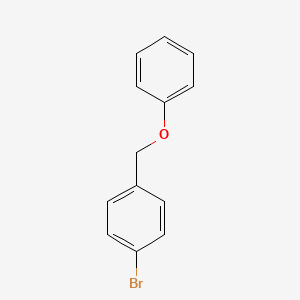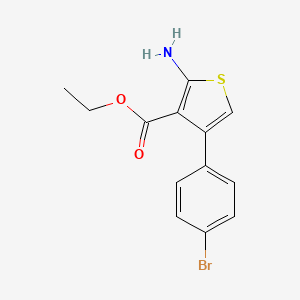
2-(4-Bromophenyl)-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 2-(4-Bromophenyl)-5-methylpyrimidine often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine serves as a novel and useful intermediate in selective palladium-catalyzed cross-coupling reactions, demonstrating the compound's utility in synthesizing various substituted pyrimidine compounds efficiently (Goodby et al., 1996). Additionally, microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution has been explored for the functionalization of 5-bromopyrimidine, further highlighting the versatility of such compounds in chemical synthesis (Verbitskiy et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structure of 2-(4-Bromophenyl)-5-methylpyrimidine derivatives have been conducted using X-ray crystallography, revealing detailed insights into their geometrical configuration and molecular interactions. For example, studies on regioselective displacement reactions of similar compounds have utilized X-ray crystallography to analyze the formation of specific products, shedding light on the molecular structure and potential rearrangements within the pyrimidine scaffold (Doulah et al., 2014).
Chemical Reactions and Properties
2-(4-Bromophenyl)-5-methylpyrimidine and its derivatives participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are pivotal for the synthesis of more complex molecules. These reactions are often facilitated by the presence of the bromophenyl group, which acts as a good leaving group or coupling partner in palladium-catalyzed reactions. The compound's reactivity has been leveraged in synthesizing novel polyimides, indicating its versatility in forming materials with excellent thermal stability and mechanical properties (Xia et al., 2006).
Aplicaciones Científicas De Investigación
Application 1: Antimicrobial and Antiproliferative Agents
- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to 2-(4-Bromophenyl)-5-methylpyrimidine, has been synthesized and studied for its potential antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Application 2: Synthesis of Trisubstituted Pyrimidines
- Summary of the Application : The compound 2,4,6-tris(4-bromophenyl)pyrimidine, which is structurally related to 2-(4-Bromophenyl)-5-methylpyrimidine, has been synthesized .
- Methods of Application : The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .
- Results or Outcomes : The synthesis of 2,4,6-tris(4-bromophenyl)pyrimidine was successful and the compound was obtained in good yield .
Application 3: Synthesis of Quinazoline Derivatives
- Summary of the Application : 4-Bromophenethyl alcohol, which is structurally related to 2-(4-Bromophenyl)-5-methylpyrimidine, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Results or Outcomes : The synthesis was successful and resulted in the formation of the desired quinazoline derivative .
Application 4: Bromophenols in Environmental Studies
- Summary of the Application : Bromophenols, which are structurally related to 2-(4-Bromophenyl)-5-methylpyrimidine, have been studied for their presence in human environments .
- Methods of Application : Bromophenols were detected in human blood and breast milk samples. The specific methods of detection are not detailed in the available information .
- Results or Outcomes : Bromophenols were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .
Application 5: Solar Cell Applications
- Summary of the Application : 2-(4-Bromophenyl)ethylamine (BPEA)-based 2D perovskite films have been explored for their potential in solar cell applications .
- Methods of Application : The 2D perovskite was prepared with the assistance of an ionic liquid, methylammonium acetate (MAAc). The resultant perovskite exhibited a stable photoelectric conversion efficiency (PCE) of 8.47%, which is much higher than the one without MAAc additive (4.79%) .
- Results or Outcomes : The unencapsulated device with MAAc additive remains 88% of its initial efficiency after 960 h exposure to air with a humidity of 20±5% at room temperature, while the device without additive decreases to 63% of its initial efficiency .
Application 6: Photocatalytic CO2 Reduction
- Summary of the Application : A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis(4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .
- Methods of Application : The complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+. All of the prepared compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation without another sacrificial reagent but only H2O .
- Results or Outcomes : The total quantity of CO product was 263.2 μmol g−1 after 10 h of irradiation. Theoretical studies indicate that introducing Co metal centers and nitro groups are more favorable for the photoreduction catalysis of CO2 compared with that using CuTBPP–BPY–COP .
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
For a specific compound like “2-(4-Bromophenyl)-5-methylpyrimidine”, you would need to consult the scientific literature or databases for this information. Please note that not all compounds will have information available in all these categories. If you have access to a university or institutional library, they may be able to help you access relevant resources. Alternatively, databases like PubChem, ChemSpider, and the Protein Data Bank may have useful information. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-6-13-11(14-7-8)9-2-4-10(12)5-3-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUNLHHGZSFMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354289 |
Source


|
| Record name | 2-(4-bromophenyl)-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-methylpyrimidine | |
CAS RN |
174720-38-8 |
Source


|
| Record name | 2-(4-bromophenyl)-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)



![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)





